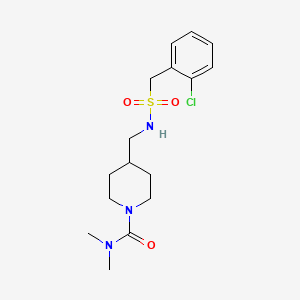

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

The compound 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative featuring a carboxamide group at the 1-position of the piperidine ring and a methylsulfonamido-linked 2-chlorophenyl substituent at the 4-position. Piperidine carboxamides are frequently explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-5-3-4-6-15(14)17/h3-6,13,18H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPRROCYZPKEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, based on various studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a chlorophenyl group, and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 401 g/mol.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine, such as those containing the sulfamoyl group, demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| 4a | Salmonella typhi | 18 | 5.0 |

| 4b | Bacillus subtilis | 20 | 3.0 |

| 4c | Staphylococcus aureus | 15 | 7.5 |

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory effects, with several derivatives showing IC50 values in the low micromolar range. This suggests their utility in treating conditions related to cholinergic dysfunction and urea cycle disorders .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 4d | Acetylcholinesterase | 2.14 |

| 4e | Urease | 0.63 |

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound class. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. For example, studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Case Study: Anticancer Effects

In a study involving human breast cancer cell lines (MCF-7), compounds structurally related to our target compound showed significant reductions in cell viability at concentrations as low as 10 µM. The mechanism of action was attributed to the induction of oxidative stress and disruption of mitochondrial function.

The biological activities of this compound are hypothesized to arise from its ability to interact with specific biological targets:

- Antibacterial Action : Likely through inhibition of bacterial enzyme systems.

- Enzyme Inhibition : Competitive inhibition at active sites of AChE and urease.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.

Scientific Research Applications

The compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : The sulfonamide moiety in the compound is known to inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that related compounds effectively inhibit various bacterial strains, suggesting that this compound may share similar mechanisms of action.

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines, such as A-549 (lung cancer) and MCF7 (breast cancer). Mechanisms include induction of apoptosis and cell cycle arrest, which are critical for its anticancer efficacy.

Antimicrobial Research

The compound's antimicrobial properties make it a candidate for developing new antibiotics. Studies have demonstrated that it can effectively inhibit bacterial strains resistant to conventional antibiotics. For example, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results.

Cancer Therapy Development

Due to its anticancer activity, this compound is being investigated for potential use in cancer therapies. In vitro studies have reported IC50 values ranging from 0.02 to 0.08 μmol/mL against various cancer cell lines, indicating potent activity. The mechanisms of action involve:

- Inhibition of Enzyme Activity : The compound may inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Induction of Apoptosis : It activates apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase.

Antiviral Applications

Recent studies have explored the antiviral potential of structurally related compounds against viruses such as Hepatitis B virus (HBV). Some derivatives demonstrated the ability to inhibit HBV replication effectively.

Toxicity Assessment

Toxicity studies on related compounds indicate a high median lethal dose (LD50) of approximately 448 mg/kg in mice, suggesting low acute toxicity and supporting its potential therapeutic use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against MRSA strains, suggesting potential for new antibiotic development. |

| Study 2 | Anticancer Efficacy | Showed significant antiproliferative effects on A-549 and MCF7 cell lines with IC50 values between 0.02 - 0.08 μmol/mL. |

| Study 3 | Antiviral Potential | Evaluated antiviral activity against HBV; certain derivatives inhibited replication effectively. |

| Study 4 | Toxicity Assessment | LD50 determined to be high (448 mg/kg), indicating low acute toxicity and favorable safety profile for therapeutic applications. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of the target compound and its closest analogs:

Key Differences and Implications

Functional Groups: The target compound and 4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide both feature carboxamide groups, which are less electron-withdrawing than sulfonamides (as in 2034601-59-5). This difference may influence solubility and binding affinity in biological systems .

Substituent Positioning :

- The target compound and 2034601-59-5 share a 2-chlorophenyl group, while N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide has a 4-chlorophenyl substitution. Substituent position affects steric and electronic interactions; 2-chlorophenyl groups may impose greater steric hindrance .

Molecular Weight and Complexity :

- The sulfonamide analog (2034601-59-5) has a higher molecular weight (410.0 vs. 341.81 for 2034283-07-1 ) due to additional sulfur and oxygen atoms. This could impact pharmacokinetic properties like membrane permeability .

Crystal Structure Insights :

- N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide adopts a chair conformation in its crystal structure, with hydrogen-bonded chains forming via N–H⋯O interactions . This suggests that similar piperidine derivatives may exhibit stable conformations conducive to crystallography and structure-based drug design.

Q & A

Q. What are the optimal synthetic routes for 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves sequential steps:

- Sulfonamide Formation: Reacting 2-chlorobenzyl chloride with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.

- Piperidine Functionalization: Coupling the sulfonamide with N,N-dimethylpiperidine-1-carboxamide via reductive amination (NaBH₃CN, MeOH) .

- Optimization Tips:

- Use anhydrous solvents (DMF, THF) to minimize hydrolysis.

- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) to ensure reaction completion .

- Purify via column chromatography (gradient elution) for ≥95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Confirm the piperidine ring conformation (chair vs. boat) via - and -NMR. The sulfonamide proton appears as a singlet (~δ 3.2–3.5 ppm) .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~410) and rule out byproducts .

- HPLC: Validate purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays (IC₅₀ determination) .

- Receptor Binding: Radioligand displacement assays (e.g., σ-1 or 5-HT receptors) with HEK293 cells expressing target receptors .

- Cytotoxicity: MTT assays in HepG2 or HEK293 cells to establish baseline toxicity (EC₅₀ > 50 μM is ideal for further studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

Methodological Answer:

- Modify Substituents:

- Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on receptor binding .

- Vary the piperidine’s N-methyl groups to assess steric hindrance (e.g., N-ethyl vs. N-cyclopropyl) .

- Computational Modeling:

- Perform docking studies (AutoDock Vina) using X-ray crystallographic data (e.g., PDB: 4NBS) to predict binding poses .

- Calculate binding free energies (MM/GBSA) to rank derivatives .

Q. How can contradictory data on biological targets (e.g., enzyme vs. receptor activity) be resolved?

Methodological Answer:

- Target Deconvolution:

- Use CRISPR-Cas9 knockout models to silence candidate targets (e.g., σ-1 receptor) and assess activity loss .

- Employ thermal shift assays (TSA) to identify direct protein binders .

- Pathway Analysis:

- Transcriptomic profiling (RNA-seq) post-treatment to map affected pathways (e.g., MAPK/ERK vs. PI3K/Akt) .

Q. What strategies improve metabolic stability and pharmacokinetics in preclinical models?

Methodological Answer:

- In Vitro ADME:

- Microsomal stability assays (human liver microsomes + NADPH) to identify metabolic hotspots (e.g., sulfonamide cleavage) .

- CYP450 inhibition screening (CYP3A4, CYP2D6) to predict drug-drug interactions .

- Pro-drug Design:

- Mask the sulfonamide as a tert-butyl carbamate for enhanced oral bioavailability .

Data Contradiction and Validation

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

Methodological Answer:

- Standardize Assay Conditions:

- Use identical buffer pH (e.g., pH 7.4 PBS) and ATP concentrations (1 mM) in kinase assays .

- Validate cell lines via STR profiling to rule out cross-contamination .

- Meta-Analysis:

- Apply weighted Z-scores to aggregate data from ≥3 independent studies .

Q. What validation methods confirm target engagement in vivo?

Methodological Answer:

- PET Imaging: Synthesize a -labeled analog for dynamic PET scans in rodent models .

- Pharmacodynamic Markers: Measure downstream biomarkers (e.g., phosphorylated ERK in plasma) post-dosing .

Computational and Experimental Integration

Q. How can machine learning (ML) accelerate derivative screening?

Methodological Answer:

- Dataset Curation: Compile physicochemical properties (logP, PSA) and bioactivity data from PubChem/ChEMBL .

- ML Workflow:

- Train a random forest model on 500+ sulfonamide derivatives to predict IC₅₀ values .

- Validate predictions via synthesis and testing of top 10 candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.